Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate

Description

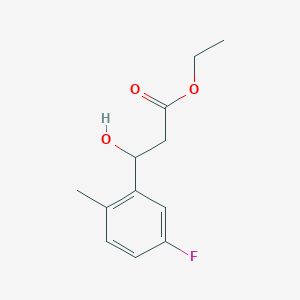

Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The compound’s stereochemistry and functional groups (ester, hydroxyl) make it a versatile intermediate in organic synthesis, particularly in the preparation of chiral molecules for pharmaceuticals or agrochemicals. Its structural analogs often differ in substituents on the aromatic ring or modifications to the ester/hydroxy groups, which influence reactivity, physical properties, and applications .

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

POHKZKSDRXAOGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)F)C)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydroxypropanoate Formation

A classical approach to synthesizing this compound involves the nucleophilic addition of an appropriate fluorinated aromatic aldehyde or ketone to an ethyl acrylate or ethyl propanoate derivative, followed by hydrolysis or reduction to introduce the hydroxy group at the 3-position. Esterification is typically carried out under acidic or basic catalysis.

Use of Fluorinated Aromatic Intermediates

The fluorine substitution at the 5-position of the phenyl ring is usually introduced via commercially available fluorinated aromatic precursors, such as 5-fluoro-2-methylbenzaldehyde or related derivatives. This avoids complex fluorination steps post-assembly of the hydroxypropanoate backbone.

Catalysts and Solvents

From patent literature and chemical suppliers, common bases such as cesium carbonate or potassium carbonate are employed as inorganic bases to facilitate the reaction, often in polar aprotic solvents like tetrahydrofuran, 2-methyltetrahydrofuran, dimethylformamide, or acetonitrile. Reaction temperatures are generally maintained between 20°C and 40°C to optimize yield and purity.

Detailed Preparation Protocols

Patent-Disclosed Process (US20220119345A1)

- Starting Materials: Fluorinated aromatic compounds (e.g., 5-fluoro-2-methylphenyl derivatives)

- Reaction Conditions: Organic solvents such as tetrahydrofuran and methanol mixtures; temperature range from -5°C to 30°C

- Base Catalysis: Inorganic bases like cesium carbonate or potassium carbonate

- Procedure: Reaction involves nucleophilic addition of the aromatic moiety to an ethyl ester derivative, followed by reduction of keto intermediates to the hydroxy compound

- Purification: Crystallization from methyl tert-butyl ether and n-heptane mixtures to achieve high purity and enantiomeric enrichment

- Scale: Suitable for commercial-scale synthesis with cost-effective and high-yield outcomes

Esterification and Hydrolysis Route

- Step 1: Preparation of ethyl 3-(5-fluoro-2-methylphenyl)propanoate via esterification of 5-fluoro-2-methylphenylpropanoic acid or corresponding acid chloride with ethanol under acidic catalysis

- Step 2: Hydroxylation at the 3-position via controlled oxidation or nucleophilic addition to the ester, often using mild reducing agents or hydrolysis conditions to introduce the hydroxy group

- Solvent and Catalyst: Use of tetrahydrofuran or methanol as solvent; bases like potassium carbonate facilitate the reaction

- Temperature: Ambient to moderate heating (20°C to 40°C)

- Yield and Purity: Optimized by controlling reaction time and stoichiometry

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Fluoro-2-methylphenyl derivatives |

| Reaction Type | Nucleophilic addition, esterification, reduction/hydroxylation |

| Catalysts/Bases | Cesium carbonate, potassium carbonate, anion-exchange resin (for continuous flow) |

| Solvents | Tetrahydrofuran, methanol, 2-methyltetrahydrofuran, dimethylformamide, acetonitrile |

| Temperature Range | -5°C to 40°C |

| Purification Methods | Crystallization from methyl tert-butyl ether/n-heptane mixtures |

| Yield | Typically high (above 90%) with optimized conditions |

| Scale | Laboratory to commercial scale |

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluoro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃, F) increase the acidity of the hydroxyl group and influence hydrogen bonding, whereas electron-donating groups (e.g., CH₃) enhance steric bulk and alter reaction kinetics .

- Halogenated derivatives (e.g., Br, Cl) are often used in cross-coupling reactions or as intermediates in drug discovery .

Physical and Chemical Properties

Boiling Points and Densities

Optical Activity and Stereochemistry

- The S-configuration of the hydroxyl group is confirmed via Mosher’s ester analysis using ¹H-NMR and ¹⁹F-NMR. For example, ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate exhibits shielded methoxy protons at 3.43 ppm and a ¹⁹F-NMR signal at −71.29 ppm .

- Diastereomers (e.g., ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate vs. its 4S isomer) show distinct NMR patterns, enabling separation .

Biological Activity

Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its ethyl ester group, a hydroxyl group, and a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- Molecular Formula : C12H13F O3

- Molecular Weight : Approximately 224.23 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor, modulating pathways involved in various diseases, particularly cancer.

Interaction Studies

Research indicates that compounds with similar structural features often exhibit varied biological activities based on their substituents. The fluorine atom in this compound is believed to enhance binding affinity to certain enzymes compared to its chloro or bromo analogs.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Comparative Studies

A comparative analysis with similar compounds can provide insights into the unique biological properties of this compound.

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (μM) | Unique Features |

|---|---|---|

| This compound | 12.8 | Fluorinated aromatic ring |

| Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate | 18.4 | Chlorine substituent |

| Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate | 22.0 | Bromine substituent |

Case Studies and Research Findings

- Inhibition of PRMT5 : A study investigated the role of this compound as an inhibitor of PRMT5, a target in cancer therapy. The compound showed significant inhibition in vitro, indicating potential for further development as an anticancer agent .

- Enzyme Interaction : Another research highlighted the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a modulator in metabolic diseases .

Q & A

Q. Experimental Design :

- Synthesize analogs with systematic substituent variations.

- Test bioactivity in enzyme inhibition (e.g., COX-2) and cell viability assays (e.g., MCF-7 cancer cells) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. PC-3) or enzyme sources .

- Substituent Effects : Minor structural changes (e.g., fluoro vs. chloro) alter target specificity .

- Solution :

- Standardize assays using identical protocols (e.g., ATP-based viability tests).

- Perform comparative SAR studies with purified analogs .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

Key parameters include:

- Catalyst Selection : DMAP (10 mol%) accelerates esterification kinetics by stabilizing reactive intermediates .

- Temperature Control : Maintain 0–5°C during fluorination to minimize side reactions .

- Automated Reactors : Continuous flow systems improve reproducibility and reduce human error .

Basic: What role does the trifluoromethyl group play in the compound’s reactivity?

Methodological Answer:

The trifluoromethyl group:

- Electronic Effects : Withdraws electron density, increasing electrophilicity of adjacent carbons for nucleophilic attacks .

- Lipophilicity : Enhances membrane permeability, critical for intracellular target engagement .

- Metabolic Stability : Reduces oxidative degradation in biological systems .

Advanced: How does this compound interact with biological targets at the molecular level?

Methodological Answer:

Mechanistic studies suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.